5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole
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Overview
Description
5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom, a methyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Oxan-4-yl Substitution: The oxan-4-yl group can be introduced through nucleophilic substitution reactions involving appropriate oxane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: A variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-chloro-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
5-bromo-1-methyl-1H-1,2,4-triazole: Lacks the oxan-4-yl group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methyl group, and oxan-4-yl group allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
5-bromo-1-methyl-3-(oxan-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-12-8(9)10-7(11-12)6-2-4-13-5-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYDNOYTSCLZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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